Benzoic acid, 4-methoxy-3-(trifluoromethyl)-, hydrazide
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Overview
Description
4-methoxy-3-(trifluoromethyl)benzohydrazide is an organic compound belonging to the class of aroyl hydrazines. It is characterized by the presence of a methoxy group at the 4-position and a trifluoromethyl group at the 3-position on the benzene ring, along with a hydrazide functional group.
Preparation Methods
The synthesis of 4-methoxy-3-(trifluoromethyl)benzohydrazide typically involves the reaction of 4-methoxy-3-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-methoxy-3-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Scientific Research Applications
4-methoxy-3-(trifluoromethyl)benzohydrazide has been utilized in various scientific research applications:
Chemistry: It serves as a reagent in the synthesis of benzoyl hydrazone derivatives, which exhibit fungicidal activity.
Biology: The compound is used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
4-methoxy-3-(trifluoromethyl)benzohydrazide can be compared with other similar compounds, such as:
4-(trifluoromethyl)benzohydrazide: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(trifluoromethyl)benzohydrazide: The trifluoromethyl group is positioned differently, potentially altering its chemical properties and applications.
3,5-bis(trifluoromethyl)benzohydrazide: Contains two trifluoromethyl groups, which can significantly impact its chemical behavior and biological interactions.
Properties
Molecular Formula |
C9H9F3N2O2 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
4-methoxy-3-(trifluoromethyl)benzohydrazide |
InChI |
InChI=1S/C9H9F3N2O2/c1-16-7-3-2-5(8(15)14-13)4-6(7)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) |
InChI Key |
ZXADNGDPKJBZLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN)C(F)(F)F |
Origin of Product |
United States |
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